molecular formula C11H8N2O4S2 B11673107 (5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11673107
M. Wt: 296.3 g/mol
InChI Key: JSSHKXJJBWGMMJ-SOFGYWHQSA-N
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Description

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a nitrofuran moiety, a thiazolidinone ring, and a prop-2-en-1-yl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a nitrofuran moiety and a thiazolidinone ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C11H8N2O4S2

Molecular Weight

296.3 g/mol

IUPAC Name

(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8N2O4S2/c1-2-5-12-10(14)8(19-11(12)18)6-7-3-4-9(17-7)13(15)16/h2-4,6H,1,5H2/b8-6+

InChI Key

JSSHKXJJBWGMMJ-SOFGYWHQSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])SC1=S

Origin of Product

United States

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